

An In-Depth Technical Guide to 3,5-Dichloro-4-fluorobenzonitrile

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Compound of Interest

Compound Name: 3,5-Dichloro-4-fluorobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-fluorobenzonitrile is a halogenated aromatic nitrile of interest in various chemical and potentially biological research areas. Its specific substitution pattern offers a unique electronic and steric profile that can be exploited in the synthesis of more complex molecules. This technical guide provides a summary of its known molecular properties and proposes a hypothetical experimental workflow for its initial biological characterization, given the limited publicly available data on its biological activity.

Molecular Structure and Properties

The molecular structure and key physicochemical properties of **3,5-Dichloro-4-fluorobenzonitrile** are summarized below.

Molecular Structure

The structure consists of a benzene ring substituted with two chlorine atoms at positions 3 and 5, a fluorine atom at position 4, and a nitrile group at position 1.

Physicochemical Data

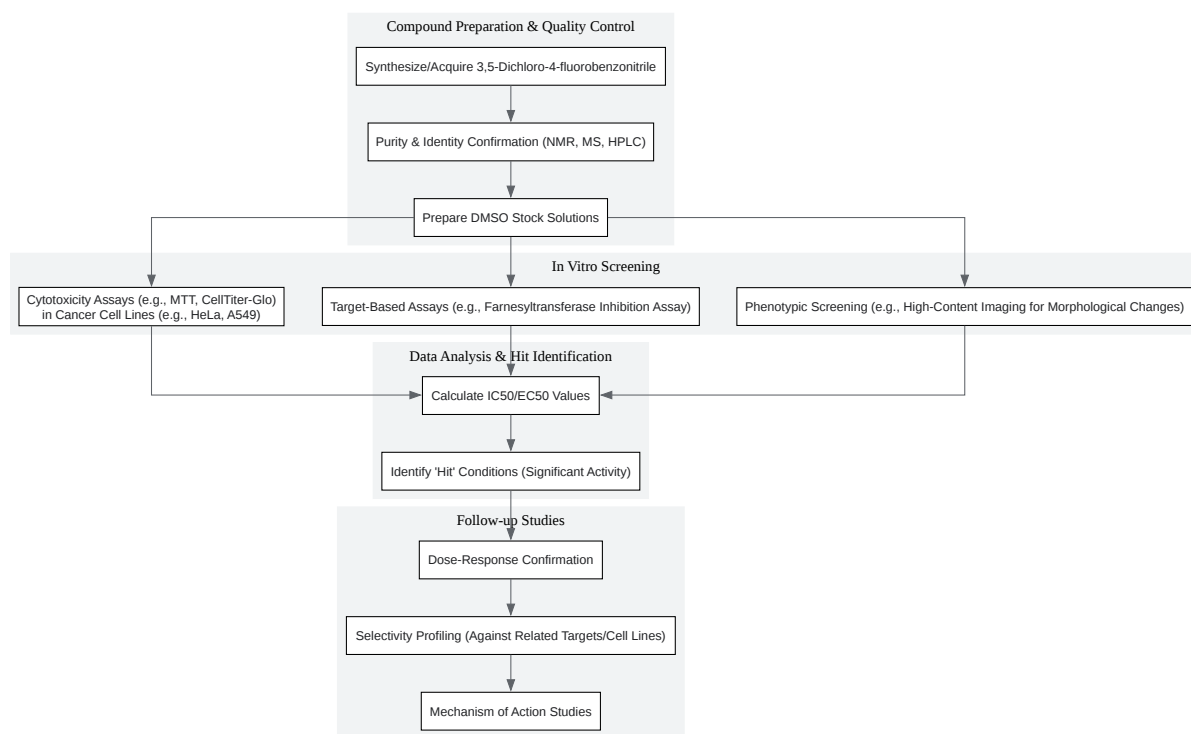
Property	Value	Source(s)
Molecular Formula	C ₇ H ₂ Cl ₂ FN	[1][2]
Molecular Weight	190.00 g/mol	[1][2]
CAS Number	103879-31-8	[1][2]
IUPAC Name	3,5-dichloro-4-fluorobenzonitrile	[1]
Canonical SMILES	<chem>C1=C(C=C(C(=C1Cl)F)Cl)C#N</chem>	[1]
InChI Key	RIOPZMHLYZUNFX-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3,5-Dichloro-4-fluorobenzonitrile** is not readily available in the public domain, the synthesis of structurally similar compounds, such as other halogenated benzonitriles, has been documented. These methods typically involve nucleophilic aromatic substitution or multi-step synthetic routes starting from appropriately substituted precursors.

Hypothetical Experimental Workflow for Initial Biological Screening

Given the absence of specific biological data for **3,5-Dichloro-4-fluorobenzonitrile**, a general workflow for the initial biological screening of a novel chemical entity is proposed. This workflow is based on standard practices in drug discovery and is informed by the types of activities observed for structurally related compounds, such as the potential interaction of 3,5-Dichlorobenzonitrile with farnesyltransferase[3].



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A hypothetical workflow for the initial biological screening of **3,5-Dichloro-4-fluorobenzonitrile**.

Detailed Methodologies for Hypothetical Screening

1. Compound Preparation and Quality Control:

- **Synthesis/Acquisition:** **3,5-Dichloro-4-fluorobenzonitrile** is either synthesized according to established methods for similar compounds or acquired from a commercial supplier.
- **Quality Control:** The identity and purity of the compound are confirmed using standard analytical techniques.
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** To confirm the chemical structure.
 - **Mass Spectrometry (MS):** To verify the molecular weight.
 - **High-Performance Liquid Chromatography (HPLC):** To determine the purity, which should ideally be >95%.
- **Stock Solution Preparation:** A concentrated stock solution (e.g., 10 mM) is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), and stored at -20°C.

2. In Vitro Screening:

- **Cytotoxicity Assays:**
 - **Objective:** To determine the compound's general toxicity to cells.
 - **Method:** A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) are treated with a range of concentrations of the compound (e.g., 0.1 to 100 µM) for a set period (e.g., 48-72 hours). Cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo.
- **Target-Based Assays:**
 - **Objective:** To investigate if the compound inhibits specific molecular targets, informed by the activity of structurally similar molecules.

- Example (Farnesyltransferase Inhibition): A biochemical assay is used to measure the activity of farnesyltransferase in the presence of varying concentrations of the compound. The inhibition of the enzyme would be quantified.
- Phenotypic Screening:
 - Objective: To identify any observable changes in cell morphology or other cellular features upon treatment with the compound.
 - Method: High-content imaging can be employed to analyze multiple cellular parameters (e.g., nuclear size, cell shape, cytoskeletal organization) in cells treated with the compound.

3. Data Analysis and Hit Identification:

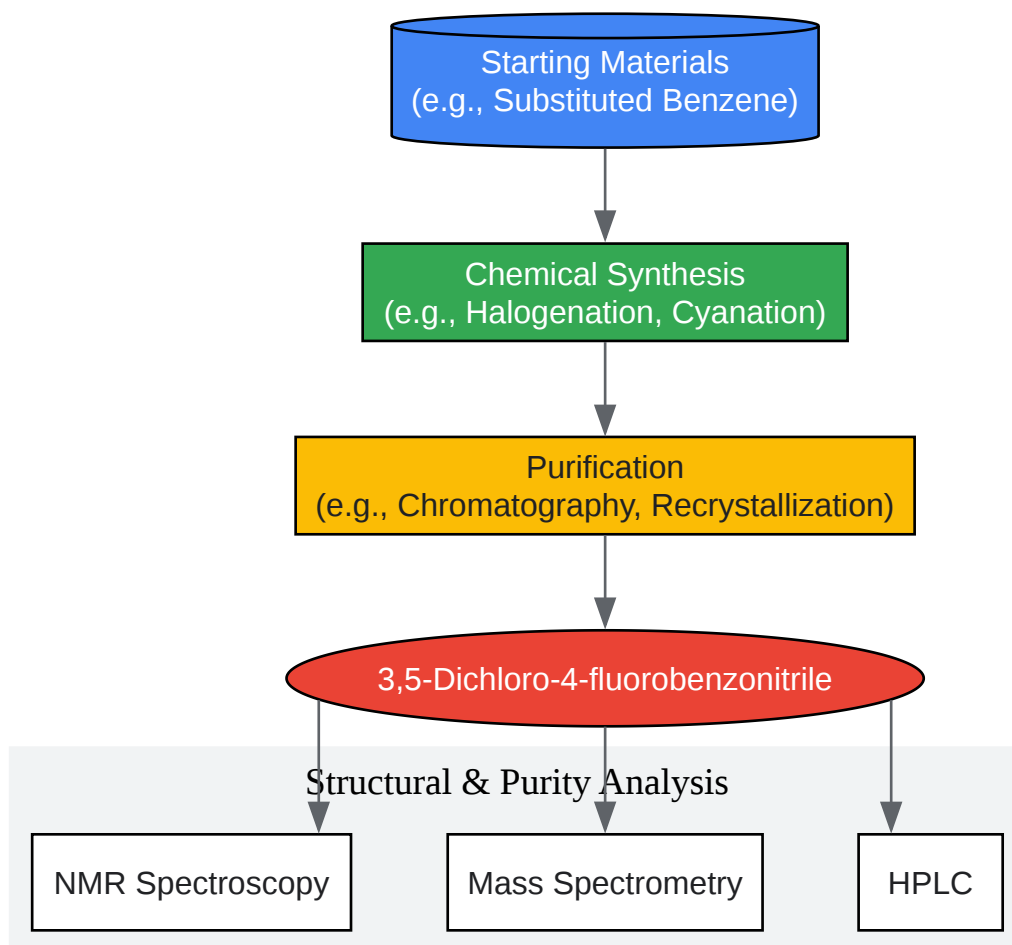
- The raw data from the screening assays are analyzed to determine key parameters such as the half-maximal inhibitory concentration (IC_{50}) or half-maximal effective concentration (EC_{50}).
- A "hit" is defined as a compound that demonstrates significant and reproducible activity in a particular assay, meeting predefined criteria (e.g., $IC_{50} < 10 \mu M$).

4. Follow-up Studies:

- Dose-Response Confirmation: The activity of "hit" compounds is confirmed by repeating the primary assay with a more detailed concentration range.
- Selectivity Profiling: The compound is tested against related molecular targets or a broader panel of cell lines to assess its selectivity.
- Mechanism of Action Studies: Further experiments are designed to elucidate how the compound exerts its biological effect.

Logical Relationship Diagram for Synthesis and Characterization

The following diagram illustrates the logical flow from the starting materials to the final characterization of **3,5-Dichloro-4-fluorobenzonitrile**.



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The logical workflow from synthesis to characterization of **3,5-Dichloro-4-fluorobenzonitrile**.

Conclusion

3,5-Dichloro-4-fluorobenzonitrile is a chemical entity with well-defined physical and chemical properties. While its biological activities are not extensively documented in publicly available literature, its structure suggests potential for further investigation in medicinal chemistry and drug discovery. The proposed hypothetical screening workflow provides a roadmap for the initial biological evaluation of this and other novel compounds, aiming to identify potential therapeutic applications. Further research is warranted to explore the biological effects and potential mechanisms of action of **3,5-Dichloro-4-fluorobenzonitrile**.

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